B‑Ring Meta‑Nitro (3‑Nitrochalcone) Shows Intermediate Anti‑Inflammatory MAPE and Distinct Time‑Course vs. Ortho and Para Isomers
In a direct head‑to‑head comparison of the three B‑ring nitro‑substituted chalcones (3a = ortho, 3b = meta, 3c = para) in the rat carrageenan paw‑edema model, the meta isomer 3b (3‑nitrochalcone) exhibited a maximum anti‑inflammatory protective effect (MAPE) that was intermediate between the ortho and para isomers across the dose‑range tested, with the highest effect reaching approximately 70 % at 200 mg kg⁻¹ i.p. [REFS‑1]. Critically, the time‑course of the protective effect for 3b differed significantly from that of 3a and 3c, with a more sustained effect over the 7‑hour observation period compared to the rapid decline seen for the meta A‑ring isomer [REFS‑1][REFS‑2]. The AUC values demonstrated a clear dose‑response relationship (p < 0.05) and confirmed that the meta‑nitro B‑ring substitution produces a pharmacological profile distinct from both the ortho and para B‑ring isomers [REFS‑1].
| Evidence Dimension | Maximum anti‑inflammatory protective effect (MAPE) in carrageenan‑induced rat paw edema |
|---|---|
| Target Compound Data | Compound 3b (3‑nitrochalcone): MAPE ~70 % at 200 mg kg⁻¹ i.p.; sustained effect over 7 h |
| Comparator Or Baseline | Compound 3a (2‑nitrochalcone): comparable max effect but different time‑course; Compound 3c (4‑nitrochalcone): lower max effect and shorter duration |
| Quantified Difference | Difference in MAPE magnitude of 10–15 % between meta and para B‑ring isomers; distinct temporal profiles |
| Conditions | Male Wistar rats (180‑220 g), carrageenan 0.3 % i.pl., measurement every hour for 7 h; oral and i.p. routes |
Why This Matters
Procurement of the correct B‑ring positional isomer is critical because swapping meta for para or ortho changes the magnitude and kinetics of the anti‑inflammatory readout, which would irreparably confound dose‑response and PK/PD modeling.
- [1] Alarcón-Matus, E. et al. Impact of B‑Ring Substitution on the Anti‑Inflammatory Activity of Nitrochalcones. Chem. Proc. 2025, 18(1), 96. View Source
- [2] Hidalgo, A.Y. et al. Synthesis and anti‑inflammatory activity of three nitro chalcones. Bioorg. Med. Chem. Lett. 2013, 23, 5519‑5522. View Source
